Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Description
Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate is a multifunctional heterocyclic compound integrating a thiophene-carboxylate core with a 5-methylfuran substituent and a benzothiolo-pyrimidinone moiety linked via a sulfanyl acetyl amino group.
Properties
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O5S3/c1-3-37-29(36)25-20(21-14-13-17(2)38-21)15-39-26(25)31-23(34)16-40-30-32-27-24(19-11-7-8-12-22(19)41-27)28(35)33(30)18-9-5-4-6-10-18/h4-6,9-10,13-15H,3,7-8,11-12,16H2,1-2H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYZZVFNTAAYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 569.7 g/mol. The structure features multiple functional groups that contribute to its biological activity, including furan and thiophene rings, which are known for their roles in various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O5S3 |
| Molecular Weight | 569.7 g/mol |
| Purity | ≥ 95% |
Antioxidant Activity
Research indicates that compounds with similar structural motifs possess significant antioxidant properties. The presence of furan and thiophene rings may enhance the electron-donating ability of the molecule, thereby scavenging free radicals and reducing oxidative stress. A study found that derivatives with such structures exhibited substantial antioxidant activity in vitro, suggesting that ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate could exhibit similar effects .
Antimicrobial Properties
Compounds containing thiophene and furan moieties have been reported to demonstrate antimicrobial activity against a range of pathogens. For instance, studies have shown that certain thiophene derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate may similarly affect microbial viability through these pathways .
Anticancer Activity
Emerging data suggest that this compound may also exhibit anticancer properties. Several studies have highlighted the potential of benzothiolo-pyrimidine derivatives in inhibiting tumor cell proliferation. Mechanistically, these compounds can induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting key survival signals. In vitro assays have demonstrated that related compounds lead to significant reductions in cell viability across various cancer cell lines .
Case Studies
- Antioxidant Efficacy : A comparative study on various thiophene derivatives revealed that those similar to ethyl 4-(5-methylfuran-2-yl)-2-[...]-carboxylate exhibited IC50 values significantly lower than standard antioxidants like ascorbic acid .
- Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .
- Cancer Cell Lines : In vitro studies using MCF-7 (breast cancer) and HeLa (cervical cancer) cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM for MCF-7 cells after 48 hours of exposure .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the compound's potential as an antifungal agent. In vitro tests indicate that Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate exhibits antifungal activity against strains such as Candida albicans and Aspergillus fumigatus . However, further in vivo studies are necessary to assess its therapeutic efficacy and safety comprehensively.
Synthesis Pathways
The synthesis of this compound can be approached through multi-step synthetic pathways involving various chemical reactions. These include:
- Formation of Heterocycles : The compound's structure can be synthesized by cyclization reactions that form the thiophene and furan rings.
- Functional Group Modifications : The introduction of functional groups like sulfanyl and acetyl groups enhances the biological activity of the compound.
Case Studies and Research Findings
Several research studies have investigated the synthesis and biological activity of compounds related to Ethyl 4-(5-methylfuran-2-yl)-2... For instance:
- Antioxidant and Antibacterial Activities : Research has demonstrated that derivatives of thiophene exhibit significant antioxidant properties alongside antibacterial activities against pathogens like Staphylococcus aureus .
- Synthetic Methodologies : The Gewald reaction is a notable method used for synthesizing substituted 2-amino thiophenes, which are crucial in developing this compound .
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s thiophene-carboxylate scaffold is shared with several analogs (e.g., compounds in , and 13), but its integration of a benzothiolo[2,3-d]pyrimidinone system distinguishes it from simpler tetrahydropyrimidine or pyrimidinone derivatives (Table 1).
Table 1: Structural Features of Selected Analogs
Physicochemical and Spectral Properties
While direct data for the target compound is unavailable, analogs provide insights:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize this complex heterocyclic compound?
- Methodology: The compound’s synthesis involves multicomponent reactions (MCRs) such as the Biginelli reaction for constructing pyrimidine cores, followed by cyclization with thioureas or isoxazolyl derivatives . For example, thiourea intermediates are condensed with aromatic aldehydes and ethyl acetoacetate in a one-pot reaction to form thiophene or pyrimidine scaffolds . Catalytic hydrogenation or acid/base-mediated cyclization is used to finalize fused ring systems (e.g., benzothiolo-pyrimidine) .
- Key Considerations: Optimize reaction time, temperature, and solvent polarity (e.g., THF or DMF) to avoid side products like uncyclized intermediates .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodology: Use X-ray crystallography to resolve the crystal structure and validate bond angles/planarity of fused rings . Pair with NMR (¹H/¹³C) to confirm substituent positions, especially for sulfur-containing groups (e.g., thioacetamide bridges) . High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns .
- Key Considerations: For ambiguous NMR signals (e.g., overlapping thiophene protons), employ 2D techniques like COSY or NOESY .
Q. What strategies improve the purity of the compound for pharmacological assays?
- Methodology: Recrystallization using ethanol/water mixtures or DMF/ethyl acetate gradients effectively removes unreacted starting materials . For polar byproducts, silica gel chromatography with chloroform:methanol (9:1) is recommended . Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
- Key Considerations: Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of ester or amide groups .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s electronic properties and reactivity?
- Methodology: Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites . Calculate parameters like dipole moments and polar surface area (PSA) to assess solubility and membrane permeability .
- Case Study: Studies on analogous thiophene-carboxylates used DFT to correlate XLogP values (hydrophobicity) with experimental logP data, guiding solvent selection for reactions .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations or HRMS adducts)?
- Methodology: Cross-validate with alternative techniques:
- Isotopic labeling : Introduce deuterated analogs to trace proton environments in NMR .
- Tandem MS/MS : Fragment adduct ions (e.g., sodium/potassium) to distinguish true molecular ions from artifacts .
- Example: In benzothiolo-pyrimidine derivatives, unexpected NOESY peaks were attributed to conformational flexibility in the tetrahydroquinoline ring, resolved via variable-temperature NMR .
Q. What strategies mitigate byproduct formation during the cyclization step?
- Methodology:
- Kinetic Control : Use low temperatures (0–5°C) and slow reagent addition to favor cyclization over polymerization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .
- Byproduct Trapping : Add scavengers (e.g., molecular sieves) to sequester water or excess aldehydes .
- Case Study : In thiazolo-pyrimidine syntheses, replacing acetic acid with p-TsOH reduced dimerization byproducts by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
